molecular formula C15H14O6 B5822141 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate

3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate

Cat. No. B5822141
M. Wt: 290.27 g/mol
InChI Key: YGPNXZPQFSJLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. This compound has been shown to inhibit the production of ROS, which can cause oxidative stress and damage to cells. Additionally, 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to modulate various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to exhibit various biochemical and physiological effects. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which can help protect cells from damage and reduce inflammation. Additionally, 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit various biological activities, making it a useful tool for studying various biological processes. However, one limitation of using 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate research. One future direction is to investigate the potential use of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate and its potential applications in various biological processes. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate involves the reaction of 3,4-dimethylcoumarin with acetic anhydride in the presence of a catalyst. This reaction results in the formation of the diacetate derivative of 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl. The synthesis method is relatively simple and has been optimized for high yield and purity.

Scientific Research Applications

3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for imaging and detection of biomolecules. Additionally, 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been investigated for its potential use as a therapeutic agent for various diseases.

properties

IUPAC Name

(8-acetyloxy-3,4-dimethyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-7-8(2)15(18)21-13-11(7)5-6-12(19-9(3)16)14(13)20-10(4)17/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPNXZPQFSJLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.